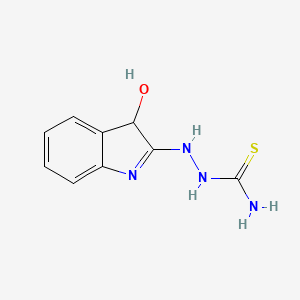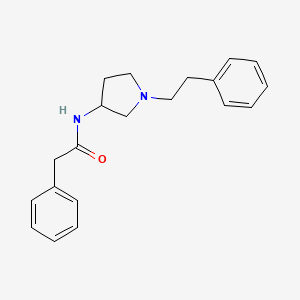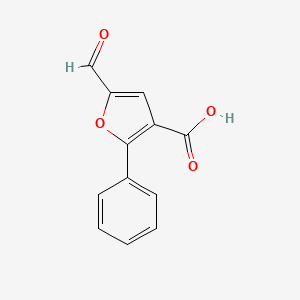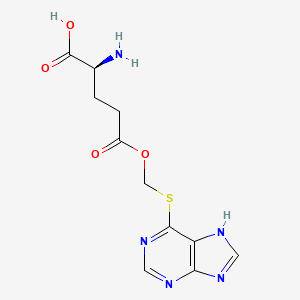
2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide typically involves the reaction of 3-hydroxyindole with hydrazinecarbothioamide under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, yielding the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for 2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxo compounds, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound has shown potential in biological studies due to its structural similarity to natural indole compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological targets.
Industry: It is used in the development of corrosion inhibitors for mild steel in acidic environments.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide involves its interaction with various molecular targets. The indole ring allows it to bind to specific receptors and enzymes, influencing biological pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Indol-3-yl)acetohydrazide
- 4-(1H-Indol-3-yl)butanehydrazide
- 5-Fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide
Uniqueness
2-(3-Hydroxy-3H-indol-2-yl)hydrazinecarbothioamide is unique due to the presence of both a hydroxy group and a hydrazinecarbothioamide moiety on the indole ring. This unique structure allows it to participate in a wider range of chemical reactions and interact with different biological targets compared to other indole derivatives .
Propriétés
Numéro CAS |
63245-00-1 |
|---|---|
Formule moléculaire |
C9H10N4OS |
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
[(3-hydroxy-3H-indol-2-yl)amino]thiourea |
InChI |
InChI=1S/C9H10N4OS/c10-9(15)13-12-8-7(14)5-3-1-2-4-6(5)11-8/h1-4,7,14H,(H,11,12)(H3,10,13,15) |
Clé InChI |
WIFKQYWGYFXGMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C(=N2)NNC(=S)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol](/img/structure/B12904314.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B12904324.png)

![3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904336.png)


![2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B12904352.png)
![2-[2,2-Bis(phenylsulfanyl)ethyl]furan](/img/structure/B12904353.png)
![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)

